Succinylcholine chloride, the pharmacologically active form, is derived from the reaction of succinic acid and choline chloride. It is classified under neuromuscular blocking agents and specifically categorized as a depolarizing agent, distinguishing it from non-depolarizing agents like rocuronium or vecuronium.
The synthesis of succinylcholine chloride can be achieved through several methods, with the most common involving the reaction of choline chloride with succinyl chloride or succinic acid derivatives. Here are notable synthesis routes:
The molecular formula of succinylcholine chloride is , with a molecular weight of approximately 361.3 g/mol. Its structure consists of two acetylcholine units linked by a succinic acid moiety, which accounts for its depolarizing properties.
The structural formula can be represented as follows:
Succinylcholine undergoes hydrolysis in vivo, primarily catalyzed by plasma cholinesterase enzymes, leading to the formation of inactive metabolites. The primary chemical reactions involved include:
Succinylcholine acts by binding to nicotinic acetylcholine receptors at the neuromuscular junction, leading to an initial depolarization of the motor end plate. This results in muscle fasciculations followed by paralysis due to sustained depolarization that prevents further action potential generation.
The rapid onset and short duration of action (typically 5-10 minutes) make it suitable for short surgical procedures .
Succinylcholine is predominantly used in clinical anesthesia for:
Additionally, it has applications in research settings where neuromuscular transmission studies are conducted, particularly regarding its pharmacokinetics and dynamics.
Succinylcholine (chemical name: 2,2'-[(1,4-dioxobutane-1,4-diyl)bis(oxy)]bis[N,N,N-trimethylethanaminium]) is a quaternary ammonium compound with the molecular formula C₁₄H₃₀N₂O₄²⁺ and a molecular weight of 290.4 g/mol. Structurally, it consists of two acetylcholine molecules linked through their acetate methyl groups via a succinyl (butanedioyl) bridge (Fig. 1). This dimeric configuration is critical for its neuromuscular blocking activity. The central succinyl group provides a four-carbon chain that maintains an optimal inter-quaternary nitrogen distance of approximately 14.3 Å, mirroring the distance between acetylcholine molecules at the neuromuscular junction receptor site [4] [7] [10].
The molecule exists as a dication at physiological pH due to the permanent positive charges on its two quaternary nitrogen atoms. It lacks chiral centers, meaning it has no stereoisomers and exists as a single structural entity. This distinguishes it from steroidal neuromuscular blocking agents (e.g., rocuronium) that may have complex stereochemistry. The flexible ethylene linkages in the choline moieties allow conformational adaptability when binding to the nicotinic acetylcholine receptor (nAChR) [7] [8] [10].
Table 1: Key Physicochemical Properties of Succinylcholine
Property | Value |
---|---|
Molecular Formula | C₁₄H₃₀N₂O₄²⁺ |
Molecular Weight | 290.4 g/mol |
Chemical Class | Depolarizing neuromuscular blocker |
Quaternary Nitrogens | 2 (fixed positive charge) |
Water Solubility | High (salt forms: chloride, iodide) |
Chiral Centers | None |
Succinylcholine’s neuromuscular blocking activity is directly tied to its structural mimicry of acetylcholine (ACh). Key structure-activity relationship (SAR) principles include:
Table 2: Structural Determinants of Neuromuscular Blocking Activity
Structural Feature | Role in Neuromuscular Blockade |
---|---|
Dual ACh-like termini | Binds both α-subunits of nAChR → prolonged depolarization |
C4 succinyl bridge | Maintains 14.3 Å inter-nitrogen distance → optimal receptor fit |
Ester linkages | Substrate for plasma cholinesterase → short duration of action |
Quaternary ammonium groups | Ionic interaction with nAChR → high binding affinity |
Unlike non-depolarizing agents (e.g., steroidal vecuronium or benzylisoquinoline atracurium), succinylcholine’s structure favors agonist-induced depolarization over competitive antagonism. Its flexible backbone contrasts with the rigid ring systems of non-depolarizing agents, explaining differences in onset time and mechanism [2] [5].
Succinylcholine is rapidly inactivated via hydrolysis by plasma cholinesterase (PChE; pseudocholinesterase or butyrylcholinesterase), a liver-synthesized enzyme present in plasma and extracellular fluids. The degradation occurs in two sequential steps (Fig. 2):
The kinetics of this process are clinically critical:
Table 3: Enzymatic Hydrolysis Kinetics of Succinylcholine
Parameter | Normal (UU) PChE | Atypical (AA) PChE |
---|---|---|
Dibucaine Number | 80 | 20 |
Hydrolysis Rate | 105 U/L | 4 U/L |
Km | 53 μmol/L | Significantly higher |
Clinical Duration | 5–10 min | >60 min |
Acquired Factors altering PChE activity further modulate degradation:
Critically, hydrolysis occurs extracellularly in plasma. Only unhydrolyzed succinylcholine diffuses into the neuromuscular junction, where it exerts its effect unaffected by PChE. This compartmentalization explains why even normal PChE activity does not immediately terminate paralysis once succinylcholine reaches the motor endplate [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7